molecular formula C17H16N4O2S B2648011 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide CAS No. 1396870-38-4

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2648011
CAS No.: 1396870-38-4
M. Wt: 340.4
InChI Key: UKNAJRVFRZQXDK-UHFFFAOYSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a nicotinamide moiety, and a methylthio group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide typically involves multiple steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phthalazinone ring.

    Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, often using a suitable halide derivative.

    Introduction of the Methylthio Group: The methylthio group is added via a thiolation reaction, typically using methylthiolating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-17(23)12-7-4-3-6-11(12)14(20-21)10-19-15(22)13-8-5-9-18-16(13)24-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNAJRVFRZQXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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